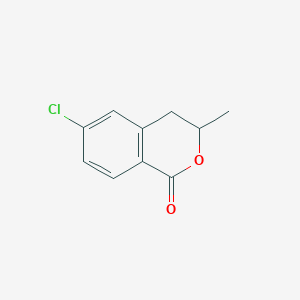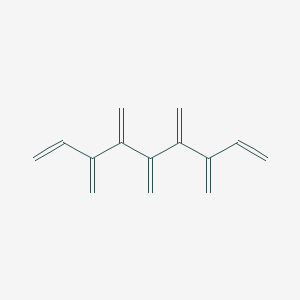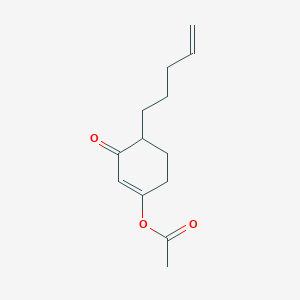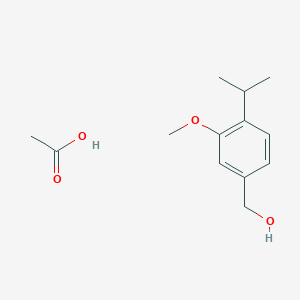
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylmethanol part of the compound includes a methoxy group and an isopropyl group, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can be achieved through several methods:
Esterification: One common method involves the esterification of acetic acid with (3-methoxy-4-propan-2-ylphenyl)methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Reduction: Another method involves the reduction of (3-methoxy-4-propan-2-ylphenyl)methanal using a reducing agent like sodium borohydride, followed by esterification with acetic acid.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol. This process uses a rhodium or iridium catalyst and involves the following steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can undergo oxidation reactions, where the alcohol group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Catalysts: Sulfuric acid (H2SO4) is often used as a catalyst in esterification reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.
Phenylmethanol: An aromatic alcohol used in the synthesis of various organic compounds.
Methoxyphenylmethanol: A substituted phenylmethanol with similar chemical properties.
Uniqueness
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is unique due to the presence of both acetic acid and substituted phenylmethanol moieties. This combination imparts distinct chemical properties, making it useful in specific applications where both acidic and aromatic functionalities are required .
Properties
CAS No. |
66498-32-6 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2.C2H4O2/c1-8(2)10-5-4-9(7-12)6-11(10)13-3;1-2(3)4/h4-6,8,12H,7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
PVRFSOPZKZZRLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CO)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


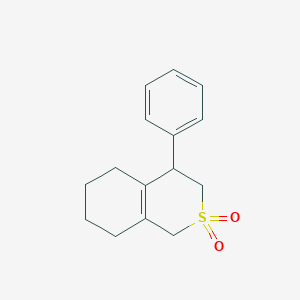
![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
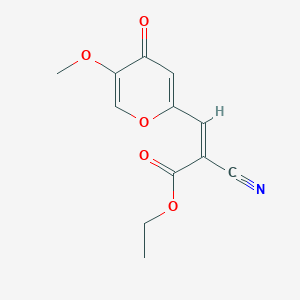
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)

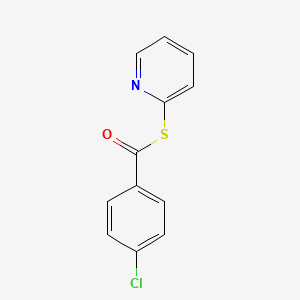

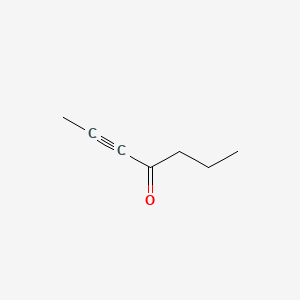
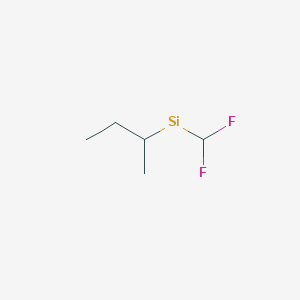
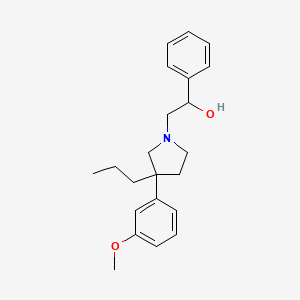
![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
